1H-Benzimidazole-1,2-dicarbonitrile

Medicinal Chemistry Cheminformatics Drug Design

1H-Benzimidazole-1,2-dicarbonitrile (CAS 55810-28-1) is a heterocyclic aromatic organic compound featuring a benzimidazole core with cyano groups substituted at both the 1- and 2-positions. This 1,2-dicarbonitrile substitution pattern distinguishes it from other benzimidazole carbonitrile analogs and imparts unique electronic and steric properties.

Molecular Formula C9H4N4
Molecular Weight 168.15 g/mol
CAS No. 55810-28-1
Cat. No. B3271962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-1,2-dicarbonitrile
CAS55810-28-1
Molecular FormulaC9H4N4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2C#N)C#N
InChIInChI=1S/C9H4N4/c10-5-9-12-7-3-1-2-4-8(7)13(9)6-11/h1-4H
InChIKeyKZXRUGYLXYSTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-1,2-dicarbonitrile (CAS 55810-28-1): A 1,2-Dicarbonitrile Substituted Benzimidazole Scaffold for Research and Development


1H-Benzimidazole-1,2-dicarbonitrile (CAS 55810-28-1) is a heterocyclic aromatic organic compound featuring a benzimidazole core with cyano groups substituted at both the 1- and 2-positions [1]. This 1,2-dicarbonitrile substitution pattern distinguishes it from other benzimidazole carbonitrile analogs and imparts unique electronic and steric properties. It has a molecular weight of 168.15 g/mol, a molecular formula of C9H4N4, a calculated XLogP3 of 1.6, and notably lacks a hydrogen bond donor .

Why 1H-Benzimidazole-1,2-dicarbonitrile (CAS 55810-28-1) Cannot Be Replaced by Generic Benzimidazole Analogs


The unique 1,2-dicarbonitrile substitution pattern on the benzimidazole ring of 1H-Benzimidazole-1,2-dicarbonitrile fundamentally alters its physicochemical and potential biological profile, making it non-interchangeable with simpler benzimidazole carbonitriles (e.g., 1H-benzimidazole-2-carbonitrile, CAS 6868-37-7) or unsubstituted benzimidazole [1]. The presence of an additional, strongly electron-withdrawing cyano group at the 1-position modifies the electron density of the heterocycle, impacting its reactivity, binding interactions, and physicochemical descriptors such as lipophilicity (XLogP3 = 1.6) and hydrogen bonding capacity (H-Bond Donor Count = 0) [2]. These differences directly translate to distinct synthetic utility and divergent biological activity profiles, which are quantified in the following evidence guide.

Quantitative Differentiation Guide for 1H-Benzimidazole-1,2-dicarbonitrile (CAS 55810-28-1) vs. Comparators


Structural and Physicochemical Differentiation: Computed Property Comparison

1H-Benzimidazole-1,2-dicarbonitrile exhibits distinct physicochemical properties compared to its mono-substituted and unsubstituted analogs. Specifically, its 1,2-dicarbonitrile substitution eliminates the hydrogen bond donor present in 1H-benzimidazole-2-carbonitrile (H-Bond Donor Count: 1) [1] and increases lipophilicity (XLogP3 = 1.6) relative to unsubstituted benzimidazole (XLogP3 ≈ 1.3) [2]. These differences are quantifiable and directly impact solubility and permeability, which are critical for drug discovery and material science applications .

Medicinal Chemistry Cheminformatics Drug Design

Unique Reactivity as a Synthetic Building Block: Dicarbonitrile Scaffold

The compound is specifically utilized as a building block for the synthesis of more complex heterocyclic compounds . Unlike simpler benzimidazoles that lack the 1-position cyano group, the 1,2-dicarbonitrile motif offers two distinct and highly reactive nitrile functionalities. This allows for orthogonal and sequential derivatization strategies that are not possible with mono-substituted analogs, providing access to a unique chemical space in medicinal chemistry campaigns [1].

Organic Synthesis Medicinal Chemistry Scaffold Design

Class-Level Biological Activity: Antifungal and HDAC Inhibition Potential

While direct biological data for 1H-Benzimidazole-1,2-dicarbonitrile is limited, its structural class exhibits potent activities that inform its potential. Benzimidazole derivatives have demonstrated IC50 values as low as 400 nM for HDAC2 inhibition [1]. Furthermore, the 2-cyanobenzimidazole subclass has been patented for fungicidal applications, with reported improvements in antifungal persistence [2]. These class-level data suggest that the target compound, with its unique 1,2-dicarbonitrile substitution, is a promising scaffold for further development in these areas.

Antifungal Agents HDAC Inhibitors Biological Activity

Physicochemical Stability and Bioavailability: Calculated Properties

The compound's computed physicochemical profile suggests favorable drug-like properties. Its moderate lipophilicity (XLogP3 = 1.6) and lack of rotatable bonds (0) [1] are within optimal ranges for oral bioavailability. This compares favorably to more lipophilic benzimidazole analogs that may have solubility issues, and to flexible molecules with high rotatable bond counts that can exhibit poor permeability. This profile supports its utility as a core scaffold for generating leads with balanced ADME characteristics.

ADME Drug-likeness Physicochemical Properties

Optimal Research and Industrial Applications for 1H-Benzimidazole-1,2-dicarbonitrile (CAS 55810-28-1)


Scaffold for Divergent Medicinal Chemistry Libraries

Researchers engaged in high-throughput synthesis of diverse compound collections should prioritize 1H-Benzimidazole-1,2-dicarbonitrile. Its two reactive cyano groups serve as orthogonal handles for sequential derivatization, a feature absent in mono-substituted analogs. This enables the efficient construction of structurally diverse libraries for phenotypic and target-based screening campaigns [1].

Hit-to-Lead Optimization in HDAC and Kinase Inhibitor Programs

Given the established class-level potency of benzimidazole derivatives against targets like HDAC2 (IC50 400 nM) and carbonic anhydrases [1], this compound is a rational starting point for hit-to-lead optimization. Its unique 1,2-dicarbonitrile substitution pattern may impart improved isoform selectivity or ADME properties, warranting its inclusion in focused libraries for these therapeutic areas.

Synthesis of Novel Antifungal Agents

Based on patent literature demonstrating the fungicidal activity and improved persistence of 2-cyanobenzimidazole derivatives [1], this compound is a valuable building block for the development of next-generation agrochemicals. The additional nitrile group offers a site for further functionalization to modulate efficacy and environmental fate.

Material Science and Optoelectronic Applications

The extended conjugated system of the benzimidazole-1,2-dicarbonitrile core, combined with its electron-withdrawing cyano groups, makes it a candidate for the synthesis of organic electronic materials. Its calculated properties (e.g., XLogP3 1.6, zero H-bond donors) align with requirements for components in organic light-emitting diodes (OLEDs) or other optoelectronic devices, as indicated in related patent filings [2].

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